REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[O:9][C:8](=[O:10])[C:7]2[C:11]([CH3:15])=[CH:12][CH:13]=[CH:14][C:6]=2[N:5]=1)[CH3:2].[Br:16]N1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C>>[Br:16][CH2:15][C:11]1[C:7]2[C:8](=[O:10])[O:9][C:4]([O:3][CH2:1][CH3:2])=[N:5][C:6]=2[CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC1=NC2=C(C(O1)=O)C(=CC=C2)C
|
Name
|
|
Quantity
|
340 mg
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solution was evaporated to dryness
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Type
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CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel) 10% ethyl acetate
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Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC=CC2=C1C(OC(=N2)OCC)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |